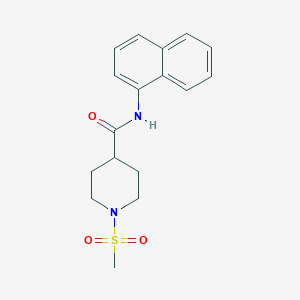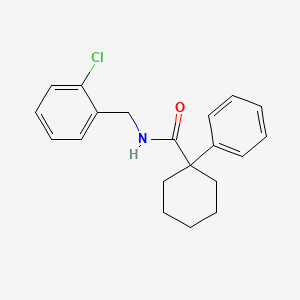
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide, also known as FMIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has shown promising results in various scientific research applications. One of the most notable applications is its potential as an anti-cancer agent. Studies have shown that 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide can induce apoptosis, or programmed cell death, in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
In addition to its anti-cancer properties, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide is not fully understood, but it is believed to involve the regulation of various signaling pathways in cells. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has been shown to modulate the activity of proteins involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in animal models of inflammatory diseases. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has also been shown to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide is its high purity and high yield synthesis method. This allows for consistent and reliable results in lab experiments. However, one of the limitations of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide is its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide. One area of interest is the development of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide as a potential anti-cancer drug. Further studies are needed to determine the optimal dosage and administration route of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide for maximum efficacy and minimal toxicity. Other future directions include investigating the potential of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide as an anti-inflammatory agent and exploring its potential in other therapeutic areas.
In conclusion, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide is a chemical compound that has shown promising results in various scientific research applications, particularly in the areas of cancer and inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide involves the reaction of 3-formyl-2-methylindole and N-methyl-N-phenylacetamide in the presence of a catalyst. This method has been extensively studied and optimized to yield high purity and high yield of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide.
Propiedades
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-17(13-22)16-10-6-7-11-18(16)21(14)12-19(23)20(2)15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRKWJLBPZPYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-2-methylindol-1-yl)-N-methyl-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


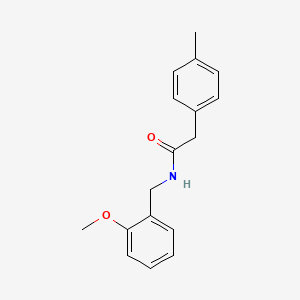
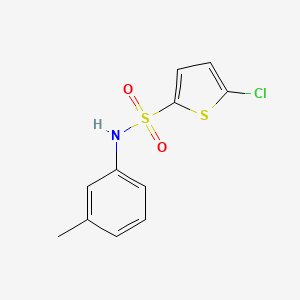
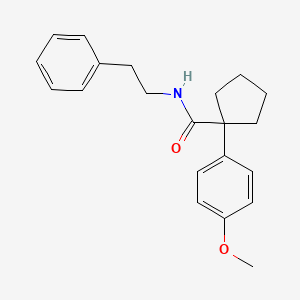
![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5768362.png)
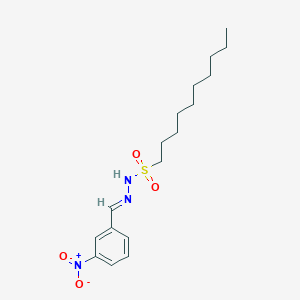
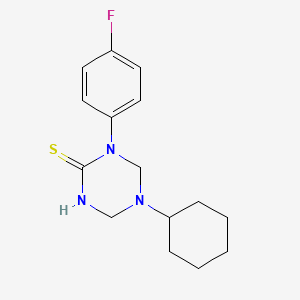
![4-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5768380.png)

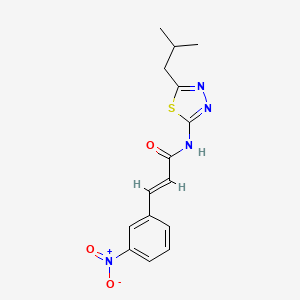
![methyl 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B5768404.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5768410.png)
